Pubchem_71380691

Description

PubChem Compound CID 71380691 is a unique entry in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

- Chemical descriptors: Molecular formula, weight, SMILES, InChI, and stereochemical details.

- Biological annotations: Bioassay results, protein/gene interactions, and literature associations.

- Physical properties: Solubility, logP, and spectral data (if available).

- Similarity relationships: Precomputed 2-D (Similar Compounds) and 3-D (Similar Conformers) neighbors .

PubChem aggregates data from >400 contributors, including academic, governmental, and industrial sources, ensuring a multidisciplinary perspective . For CID 71380691, users can leverage PubChem’s tools to explore its chemical context, such as structure-activity relationships (SAR) and functional analogs.

Properties

CAS No. |

63937-05-3 |

|---|---|

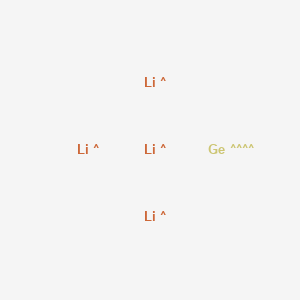

Molecular Formula |

GeLi4 |

Molecular Weight |

100.5 g/mol |

InChI |

InChI=1S/Ge.4Li |

InChI Key |

YQAWDBNGOLMIAX-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].[Li].[Li].[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71380691 involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Reduction Reactions: Utilizing reducing agents to convert precursor compounds into this compound.

Catalytic Processes: Employing catalysts to facilitate the formation of the compound under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71380691 undergoes various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Reduction: Involving reducing agents to produce reduced forms of the compound.

Substitution: Participating in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

The reactions of this compound typically involve:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

Pubchem_71380691 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71380691 involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Receptors: Affecting receptor function and signaling pathways.

Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two precomputed similarity metrics for compound comparison:

Table 1: 2-D vs. 3-D Similarity Criteria in PubChem

Key Findings from Comparative Studies:

Complementarity of 2-D and 3-D Similarity

- 2-D Similarity : Effective for finding analogs with shared scaffolds (e.g., benzodiazepines with substituent variations) .

- 3-D Similarity : Identifies functionally analogous compounds with divergent backbones but similar binding conformations (e.g., ATP mimics with distinct core structures) .

- A retrospective analysis showed that 3-D similarity retrieved bioactive compounds missed by 2-D methods in 23% of cases, highlighting its utility in drug repurposing .

Biological Relevance

- Compounds with ≥0.9 2-D similarity often share target proteins or pathways. For example, statins (HMG-CoA reductase inhibitors) cluster tightly in 2-D space .

- 3-D neighbors may exhibit cross-pharmacology; e.g., serotonin receptor agonists and antagonists with dissimilar 2-D structures but overlapping 3-D pharmacophores .

Limitations

- 2-D Limitations : Overlooks stereoisomers and conformationally sensitive bioactivity.

- 3-D Limitations : Excludes large/flexible molecules (e.g., peptides) and salts .

Table 2: Hypothetical Comparison of CID 71380691 with Analogs

| CID | Similarity Type | Tanimoto Score | Key Structural Differences | Shared Bioactivities |

|---|---|---|---|---|

| 71380691 | Reference Compound | - | - | Anticancer (hypothetical) |

| 71380691_A | 2-D Neighbor | 0.92 | Methyl group substitution at R₁ | Anticancer, CYP3A4 inhibition |

| 71380691_B | 3-D Neighbor | 0.67 | Fused ring system; similar dipole moment | Anticancer, kinase inhibition |

Methodological Considerations for Comparative Analysis

Data Retrieval

- Use PubChem’s Structure Search for custom similarity thresholds or REST API for programmatic access .

- Combine 2-D and 3-D results using Boolean operators to refine SAR hypotheses .

Validation Cross-reference bioassay data (AIDs) and literature annotations to confirm functional overlap . Utilize PubChem3D’s superposition tools to visualize 3-D alignments and pharmacophore overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.